molecular formula C6H13NO6 B12700853 (2-Hydroxyethyl)ammonium hydrogen oxydiacetate CAS No. 34341-20-3

(2-Hydroxyethyl)ammonium hydrogen oxydiacetate

Cat. No.: B12700853
CAS No.: 34341-20-3
M. Wt: 195.17 g/mol
InChI Key: XALZKBAFSRZRLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxycyclohexyl phenyl ketone can be synthesized through the reaction of cyclohexanone with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 1-Hydroxycyclohexyl phenyl ketone involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxycyclohexyl phenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hydroxycyclohexyl phenyl ketone is widely used in scientific research due to its role as a photoinitiator. Its applications include:

Mechanism of Action

The mechanism of action of 1-Hydroxycyclohexyl phenyl ketone involves the absorption of ultraviolet light, which leads to the formation of reactive radicals. These radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s effectiveness as a photoinitiator is due to its ability to generate radicals efficiently upon exposure to light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxycyclohexyl phenyl ketone is unique due to its high efficiency in generating radicals and its stability under various conditions. This makes it particularly suitable for applications requiring rapid and efficient polymerization .

Properties

CAS No.

34341-20-3

Molecular Formula

C6H13NO6

Molecular Weight

195.17 g/mol

IUPAC Name

2-aminoethanol;2-(carboxymethoxy)acetic acid

InChI

InChI=1S/C4H6O5.C2H7NO/c5-3(6)1-9-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);4H,1-3H2

InChI Key

XALZKBAFSRZRLS-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.C(C(=O)O)OCC(=O)O

Origin of Product

United States

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